

# A Comprehensive Technical Guide to 3-Amino-3-(3-phenoxyphenyl)propanoic Acid

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## Compound of Interest

Compound Name: 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B3114547

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## Introduction

**3-Amino-3-(3-phenoxyphenyl)propanoic acid** is a non-proteinogenic  $\beta$ -amino acid, a class of compounds of significant interest in medicinal chemistry and drug discovery. Its structure, characterized by a flexible phenoxyphenyl group, offers a unique three-dimensional scaffold that can be exploited for designing novel therapeutic agents. The presence of the amino and carboxylic acid moieties provides sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and small molecule inhibitors. This guide provides a detailed overview of its chemical identity, synthesis, and potential biological activities, drawing upon data from closely related analogs to offer a comprehensive profile for research and development purposes.

## Chemical Identity and Physicochemical Properties

CAS Number: 202131-32-6[1]

Molecular Formula:  $C_{15}H_{15}NO_3$ [1]

Molecular Weight: 257.28 g/mol [1]

Synonyms: 3-(3-phenoxyphenyl)-dl-beta-alanine, dl-beta-(3-phenoxyphenyl)alanine, Benzenepropanoic acid,  $\beta$ -amino-3-phenoxy-[1]

While experimental physicochemical data for **3-Amino-3-(3-phenoxyphenyl)propanoic acid** is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

Property	Predicted Value/Information	Basis for Prediction
Appearance	White to off-white solid	General appearance of similar amino acids.[2]
Solubility	Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and polar organic solvents.	The zwitterionic nature of the amino acid functionality and the hydrophobicity of the phenoxyphenyl group.
pKa (Carboxylic Acid)	~3.5 - 4.5	Typical pKa range for the carboxylic acid group in $\beta$ -amino acids.
pKa (Amine)	~9.0 - 10.0	Typical pKa range for the amino group in $\beta$ -amino acids.
LogP	2.5 - 3.5	Estimated based on the presence of two phenyl rings and polar functional groups.

## Synthesis and Chemical Elucidation

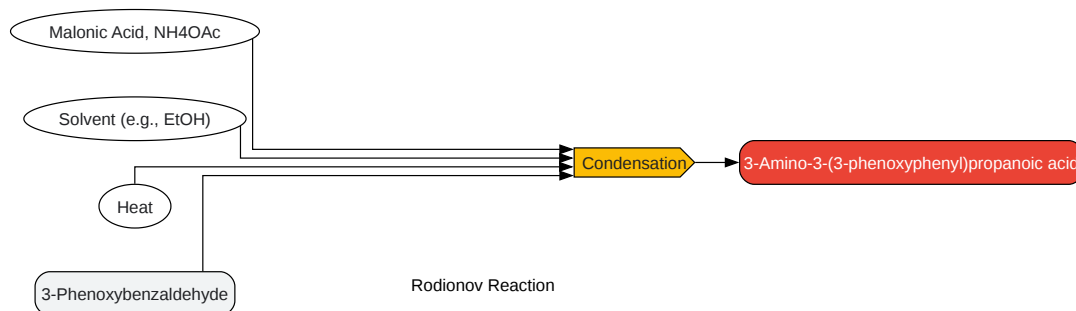
The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various established synthetic routes. A common and effective method is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.[3]

## Proposed Synthetic Pathway

A plausible synthetic route for **3-Amino-3-(3-phenoxyphenyl)propanoic acid** is outlined below. This pathway is based on well-established methodologies for the synthesis of related  $\beta$ -

amino acids.

Proposed synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid.



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Caption: Proposed synthesis of **3-Amino-3-(3-phenoxyphenyl)propanoic acid**.

## Step-by-Step Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents).
- **Solvent Addition:** Add absolute ethanol as the solvent.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **3-Amino-3-(3-phenoxyphenyl)propanoic acid**.

## Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not readily available, the expected spectroscopic data can be predicted based on its chemical structure and data from similar compounds.

- **$^1\text{H}$  NMR:**
  - Aromatic protons of the two phenyl rings would appear as a complex multiplet in the range of  $\delta$  6.8-7.5 ppm.
  - The methine proton (CH-N) would likely appear as a triplet or doublet of doublets around  $\delta$  4.0-4.5 ppm.
  - The methylene protons (CH<sub>2</sub>) adjacent to the carboxylic acid would be expected as a doublet around  $\delta$  2.5-3.0 ppm.
  - The amine (NH<sub>2</sub>) and carboxylic acid (OH) protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
- **$^{13}\text{C}$  NMR:**
  - The carbonyl carbon of the carboxylic acid would be in the range of  $\delta$  170-180 ppm.
  - Aromatic carbons would be observed between  $\delta$  115-160 ppm.
  - The methine carbon (C-N) would be around  $\delta$  50-60 ppm.
  - The methylene carbon would be in the range of  $\delta$  35-45 ppm.

- FT-IR (KBr,  $\text{cm}^{-1}$ ):
  - A broad O-H stretch from the carboxylic acid is expected from 2500-3300  $\text{cm}^{-1}$ .
  - N-H stretching vibrations from the primary amine would appear around 3300-3500  $\text{cm}^{-1}$ .
  - A strong C=O stretch from the carboxylic acid is anticipated around 1700-1725  $\text{cm}^{-1}$ .
  - C-O stretching from the ether linkage would be observed around 1200-1250  $\text{cm}^{-1}$ .
  - Aromatic C=C stretching vibrations would be seen in the 1450-1600  $\text{cm}^{-1}$  region.
- Mass Spectrometry (ESI-MS):
  - Expected  $[\text{M}+\text{H}]^+ = 258.11 \text{ m/z}$
  - Expected  $[\text{M}-\text{H}]^- = 256.09 \text{ m/z}$

## Potential Biological and Pharmacological Activities

The biological activities of **3-Amino-3-(3-phenoxyphenyl)propanoic acid** have not been explicitly reported. However, the broader class of 3-amino-3-arylpropanoic acids has been investigated for various therapeutic applications. Based on these studies, we can infer potential areas of interest for this particular compound.

### Anticancer and Antioxidant Potential

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising in vitro anticancer and antioxidant activities.[4] The presence of a phenolic group in these analogs was suggested to contribute to their antioxidative potential by neutralizing reactive oxygen species (ROS).[4] Although the target molecule lacks a hydroxyl group, the phenoxyphenyl moiety offers a large, lipophilic scaffold that could facilitate interactions with biological targets. Further derivatization to include phenolic or other hydrogen-donating groups could be a viable strategy to impart antioxidant and potentially anticancer properties.

### Antimicrobial Activity

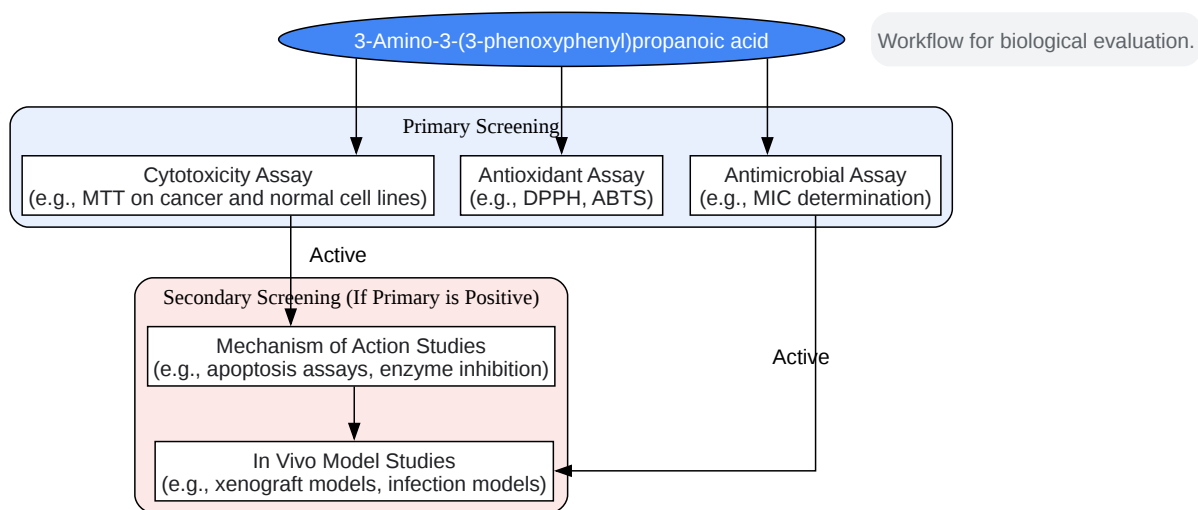
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for developing antimicrobial agents against multidrug-resistant bacterial and fungal pathogens.[5] The structural versatility of this class of compounds allows for the introduction of various substituents to modulate their antimicrobial spectrum and potency. The phenoxyphenyl group in the target molecule could be a starting point for developing new antimicrobial candidates.

## Neurological Applications

Certain  $\beta$ -amino acids and their derivatives have been investigated for their effects on the central nervous system. For instance, (S)-3-amino-3-phenylpropanoic acid is a key intermediate in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor.[3] This suggests that the 3-amino-3-arylpropanoic acid scaffold can be a valuable template for the design of neurologically active compounds.

## Experimental Workflow for Biological Evaluation

To explore the therapeutic potential of **3-Amino-3-(3-phenoxyphenyl)propanoic acid**, a systematic biological evaluation is necessary. The following workflow outlines a logical progression of in vitro assays.



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Caption: Workflow for biological evaluation.

## Conclusion

**3-Amino-3-(3-phenoxyphenyl)propanoic acid** represents a promising, yet underexplored, chemical entity. Its structural features, characteristic of biologically active  $\beta$ -amino acids, make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a roadmap for exploring its potential therapeutic applications. The insights drawn from analogous compounds strongly suggest that this molecule and its derivatives could be valuable scaffolds for developing novel agents with anticancer, antioxidant, and antimicrobial properties. Further empirical studies are warranted to fully elucidate the chemical and biological profile of this intriguing compound.

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